N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-2-24-14-6-4-3-5-13(14)18-16(23)15-19-21-22(20-15)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRRCTYZGWJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with tetrazole derivatives. The incorporation of the ethoxy and fluorophenyl groups is crucial for enhancing the compound's biological activity.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency in inhibiting cell growth. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against human tumor cell lines, suggesting a strong potential for further development as an anticancer agent .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 4g (m-fluoro-p-methoxyphenyl derivative) | 0.35 | A549 |
| 4i (p-ethoxyphenyl analogue) | 0.5–20.2 | Various |
Antiallergic Activity
In studies focusing on tetrazole derivatives, compounds similar to this compound have demonstrated antiallergic properties. For example, related compounds showed significant activity in the rat passive cutaneous anaphylaxis (PCA) test, with one derivative exhibiting an ID50 value of 0.16 mg/kg, which is notably more potent than established antiallergic drugs like disodium cromoglycate .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Similar tetrazole derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL . This suggests that this compound may possess broad-spectrum antimicrobial potential.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Microtubule Disruption : Compounds in this class have been shown to interfere with microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, scavenging free radicals and potentially mitigating oxidative stress-related cellular damage .
- Enzyme Inhibition : Research has indicated that certain tetrazole derivatives can inhibit urease and other enzymes, contributing to their therapeutic effects against hypertension and other conditions .
Case Studies
Recent studies have highlighted the efficacy of this compound analogues in various therapeutic areas:
- Cancer Treatment : A study demonstrated that a related compound significantly inhibited tumor growth in vivo, showcasing its potential as a chemotherapeutic agent.
- Allergy Management : Another investigation revealed that certain tetrazole derivatives effectively reduced allergic responses in animal models.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide belongs to a class of tetrazole derivatives that have shown promising pharmacological properties. Its design often incorporates structural modifications that enhance its biological activity against specific targets.
Key Properties and Mechanisms
- Enzyme Modulation : The compound may interact with enzymes, potentially inhibiting or activating them, which can influence various metabolic pathways and therapeutic outcomes.
- Receptor Interaction : It has the potential to bind to neurotransmitter receptors, impacting neurological functions and offering avenues for treating central nervous system disorders.
- Cell Signaling Pathways : The compound may modulate critical signaling pathways such as MAPK and PI3K/Akt, which are vital in cancer progression and cell survival.
Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties.
In Vitro Studies
- Bacterial Inhibition : In studies assessing antibacterial activity, tetrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, one tetrazole derivative demonstrated minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains .
- Comparison with Antibiotics : Some derivatives have outperformed traditional antibiotics like Ciprofloxacin in inhibiting the growth of hospital isolates of Staphylococcus epidermidis, indicating their potential as alternative therapeutic agents .
Cancer Treatment
The compound's structural characteristics make it a candidate for developing anticancer agents.
Antiproliferative Activity
- Cell Line Studies : In vitro evaluations against human tumor cell lines show that certain analogues of tetrazole exhibit potent antiproliferative activities with IC50 values in the nanomolar range. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity compared to standard treatments .
- Mechanisms of Action : The ability of these compounds to induce cell cycle arrest in cancer cells highlights their potential as chemotherapeutic agents. For example, flow cytometry studies revealed that selected compounds caused significant G2/M phase arrest in HeLa cells at low concentrations .
Summary of Case Studies
The following table summarizes key findings from various studies involving this compound and related compounds:
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring is a key reactive site. Oxidation can occur under specific conditions, potentially converting the tetrazole into more oxidized heterocycles or intermediates. For example:
-
Mechanism : The tetrazole ring may undergo oxidative cleavage or transformation via agents like tert-butyl hydroperoxide (TBHP) .
-
Product : While direct data for this compound is limited, analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) yield cyanamides or carboxylic acids under oxidative conditions .
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) is susceptible to hydrolysis, a common reaction for amide derivatives:
-
Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) environments.
-
Product : Conversion to a carboxylic acid (e.g., -COOH) or its conjugate base.
-
Implications : This reaction could alter the compound’s solubility and biological activity, as amides are generally less polar than carboxylic acids.
Decomposition and Rearrangement
Tetrazoles are known to undergo thermally or chemically induced decomposition. For example:
-
Cyanamide Formation : Analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) decompose to N-substituted cyanamides under specific conditions .
-
Mechanism : The tetrazole ring may collapse, releasing nitrogen gas and forming a more stable product.
-
Product : A cyanamide derivative (e.g., NCN-substituted compound) or fragments.
Substitution Reactions
The ethoxy group (-OCH₂CH₃) and fluorophenyl substituent may participate in nucleophilic aromatic substitution or ether cleavage:
-
Demethylation : The ethoxy group could undergo demethylation under acidic conditions (e.g., HI) to yield a phenolic hydroxyl group (-OH).
-
Fluorine Reactivity : The electron-withdrawing fluorine atom on the phenyl ring may direct electrophilic substitution toward specific positions.
Catalytic Hydrogenation
While the tetrazole ring itself is not typically hydrogenated, adjacent functional groups could be reduced:
-
Reduction of Amide : The carboxamide group might reduce to an amine (-NH₂) using agents like LiAlH₄.
-
Fluorophenyl Stability : The fluorophenyl group is generally inert under hydrogenation conditions.
Reaction Comparison Table
Research Findings and Implications
Comparison with Similar Compounds
Key Data Tables
Table 2: Pharmacological and Binding Affinity Data
Discussion of Structural and Functional Divergence
- Tetrazole vs. Triazole/Oxadiazole Cores : Tetrazoles offer superior metabolic stability and acidity, favoring ionic interactions. Triazoles and oxadiazoles may prioritize lipophilicity and steric effects .
- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound optimizes aromatic stacking and electron-withdrawing effects, whereas 2-fluorophenyl analogs (e.g., ) may exhibit altered binding kinetics.
- Ethoxyphenyl vs. Alkyl/Aryl Substituents : The ethoxy group balances solubility (via ether oxygen) and lipophilicity, contrasting with alkyl chains (e.g., fluoropentyl in ) that prioritize membrane permeability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling to attach the 2-ethoxyphenyl group to the tetrazole core, followed by amide coupling to introduce the 4-fluorophenyl moiety. For example, Suzuki reactions using Pd catalysts (e.g., Pd(PPh₃)₄) with 2-ethoxyphenylboronic acid and a brominated tetrazole precursor are standard . Amide coupling often employs carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Yields vary (22–67%) depending on purification protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., δ 7.10–8.93 ppm for aromatic protons in similar structures) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.02 Da) .
- HPLC : Assess purity (>97% in optimized syntheses) .
Q. What preliminary biological activities have been reported for structural analogs?
- Findings : Thiazole/tetrazole carboxamides exhibit kinase inhibition (e.g., Src/Abl) and antiviral potential (docking scores: −8.2 to −9.5 kcal/mol against viral polymerases). Fluorophenyl groups enhance target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Substituent variation : Replace the ethoxyphenyl group with methylsulfonylallyl (e.g., compound 14 in ) to test covalent binding.
- Bioisosteric replacement : Substitute tetrazole with imidazole (e.g., compound 22 in ) to compare potency.
- Data table :
| Analog | IC₅₀ (nM) | Target |
|---|---|---|
| Tetrazole derivative | 12.3 | Src kinase |
| Imidazole derivative | 45.7 | Abl kinase |
Q. How can researchers address low yields during amide coupling steps?
- Solutions :
- Pre-activation : Use HATU instead of EDC for better carboxylate activation .
- Solvent optimization : Replace THF with DMF to improve solubility (yield increased from 22% to 58% in ).
- Temperature control : Maintain 0–5°C during coupling to reduce side reactions .
Q. How to resolve contradictions in bioactivity data across studies?
- Approach :
- Metabolic stability assays : Use human hepatocytes (as in ) to assess if rapid degradation explains inconsistent activity.
- Assay standardization : Compare IC₅₀ values under identical ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) .
Q. What computational strategies predict binding modes for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with viral polymerases (e.g., Monkeypox DNA polymerase). Prioritize compounds with ΔG < −8 kcal/mol .
- MD simulations : Run 100 ns trajectories to validate binding stability (RMSD < 2 Å) .
Q. What role does the 4-fluorophenyl group play in biological activity?
- Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
